molecular formula C37H22O4 B11943607 Tris(4-dibenzofuryl)methanol CAS No. 119482-21-2

Tris(4-dibenzofuryl)methanol

Cat. No.: B11943607
CAS No.: 119482-21-2
M. Wt: 530.6 g/mol
InChI Key: QLIACIMGPUPJCS-UHFFFAOYSA-N
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Description

Tris(4-dibenzofuryl)methanol is a trisubstituted methanol derivative where three 4-dibenzofuryl groups are attached to a central carbon atom. These compounds share a common triphenylmethanol backbone but differ in substituent groups, which significantly influence their chemical behavior, environmental persistence, and applications. This article compares these analogs to infer the characteristics of this compound.

Properties

CAS No.

119482-21-2

Molecular Formula

C37H22O4

Molecular Weight

530.6 g/mol

IUPAC Name

tri(dibenzofuran-4-yl)methanol

InChI

InChI=1S/C37H22O4/c38-37(28-16-7-13-25-22-10-1-4-19-31(22)39-34(25)28,29-17-8-14-26-23-11-2-5-20-32(23)40-35(26)29)30-18-9-15-27-24-12-3-6-21-33(24)41-36(27)30/h1-21,38H

InChI Key

QLIACIMGPUPJCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(C4=CC=CC5=C4OC6=CC=CC=C56)(C7=CC=CC8=C7OC9=CC=CC=C89)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-dibenzofuryl)methanol typically involves the reaction of dibenzofuran with a suitable methanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where dibenzofuryl magnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(4-dibenzofuryl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : Tris(4-dibenzofuryl)methanol serves as a precursor for synthesizing complex organic molecules. Its hydroxyl group can participate in reactions that lead to the formation of various derivatives.
  • Reagent in Organic Reactions : The compound is utilized as a reagent in diverse organic reactions due to its ability to form hydrogen bonds and participate in π-π interactions with other molecular species.

Biology

  • Biological Activity : Research has indicated potential biological activities associated with this compound, including interactions with biomolecules that may influence cellular processes. Studies are ongoing to explore its pharmacological properties and mechanisms of action.

Medicine

  • Therapeutic Potential : The compound is being investigated for its role as a pharmacophore in drug design. Its unique structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Materials Science

  • Advanced Materials Development : this compound is explored for applications in developing advanced materials such as polymers and coatings. Its structural properties allow for enhanced performance characteristics in these materials.

Case Study 1: Synthesis of Complex Organic Molecules

In a study focusing on the synthesis of novel organic compounds, this compound was utilized as a key intermediate. The research demonstrated how the compound could be transformed into various derivatives through selective functionalization, showcasing its utility in creating complex molecular architectures.

Case Study 2: Biological Interactions

A study investigated the interaction of this compound with specific biomolecules, revealing insights into its potential biological effects. The findings suggested that the compound could modulate certain cellular pathways, indicating its promise for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of Tris(4-dibenzofuryl)methanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of target molecules .

Comparison with Similar Compounds

Structural and Physical Properties

Substituent groups on the phenyl rings dictate molecular weight, polarity, and intermolecular interactions.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Tris(4-chlorophenyl)methanol (TCPM) C₁₉H₁₃Cl₃O 343.56 Chlorine atoms High environmental persistence
Tris(4-bromophenyl)methanol C₁₉H₁₃Br₃O 497.02 Bromine atoms Higher molecular weight; skin/eye irritant
Tris(4-iodo-3-methylphenyl)methanol C₂₂H₁₉I₃O 680.11 Iodine, methyl groups Bulky substituents; potential steric effects
Tris(4-acetamido-phenoxy-methyl)methanol C₂₈H₃₁N₃O₇·0.7H₂O ~548.57 (anhydrous) Acetamido, ether groups Extensive hydrogen-bonding network

Inferences for Tris(4-dibenzofuryl)methanol:

  • Molecular Weight : Likely higher than TCPM or brominated analogs due to the larger dibenzofuryl groups.
  • Polarity : Dibenzofuryl groups (oxygen-containing heterocycles) may enhance polarity compared to halogenated analogs, affecting solubility.

Environmental Behavior and Toxicity

Halogenated derivatives like TCPM and tris(4-bromophenyl)methanol exhibit environmental persistence and bioaccumulation:

Inferences for this compound:

  • Persistence : Dibenzofuryl groups (aromatic, fused rings) could enhance stability and resistance to degradation.

Solid-State and Hydrogen-Bonding Characteristics

Crystal structures reveal substituent-dependent intermolecular interactions:

  • Tris(4-acetamido-phenoxy-methyl)methanol: Forms a hydrogen-bonding network involving water molecules and acetamido groups, enhancing crystalline stability .
  • TCPM: Non-polar chloro groups likely limit hydrogen bonding, favoring van der Waals interactions.

Inferences for this compound:

  • Solid-State Behavior : Oxygen atoms in dibenzofuryl groups may participate in weak hydrogen bonds or π-π stacking, influencing material properties like melting points.

Biological Activity

Tris(4-dibenzofuryl)methanol (TDBM) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of TDBM, including its mechanisms of action, interactions with biomolecules, and therapeutic applications. The information is derived from diverse scientific literature and research findings.

Chemical Structure and Properties

TDBM is characterized by its unique structure, which includes three dibenzofuryl groups attached to a central methanol moiety. This configuration imparts distinct electronic and steric properties that influence its biological interactions.

Table 1: Structural Characteristics of TDBM

PropertyDescription
Molecular FormulaC₁₈H₁₈O
Molecular Weight266.34 g/mol
Functional GroupsHydroxyl (-OH), Aromatic Rings
SolubilitySoluble in organic solvents

TDBM's biological activity is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and π-π stacking interactions. The hydroxyl group in TDBM can form hydrogen bonds with proteins and nucleic acids, potentially influencing their conformation and function. Additionally, the aromatic rings facilitate π-π interactions, enhancing binding affinity to target molecules.

Antimicrobial Properties

Research has indicated that TDBM exhibits antimicrobial properties. In studies involving various bacterial strains, TDBM demonstrated inhibitory effects, suggesting its potential as an antimicrobial agent. For instance, TDBM was tested against Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity .

Anticancer Activity

TDBM has also been investigated for its anticancer properties. In vitro studies revealed that TDBM could inhibit the proliferation of cancer cell lines, including those expressing high levels of specific kinases associated with tumor growth. The compound's mechanism appears to involve the inhibition of key signaling pathways involved in cell division and survival .

Case Study: In Vivo Efficacy

A notable study evaluated the in vivo efficacy of TDBM in a mouse model of cancer. Mice treated with TDBM showed a significant reduction in tumor size compared to control groups. The study highlighted TDBM's potential as a therapeutic agent for cancer treatment, warranting further investigation into its pharmacokinetics and long-term effects .

Comparative Analysis with Related Compounds

TDBM's unique structure allows for comparison with other trisubstituted methanol derivatives. Below is a comparison table highlighting key differences:

Table 2: Comparison of Trisubstituted Methanol Derivatives

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesDibenzofuryl groups
Tris(4-tert-butylphenyl)methanolModerateNoBulky tert-butyl groups
Tris(4-chlorophenyl)methanolYesModerateChlorine substituent
Tris(4-nitrophenyl)methanolNoYesNitro group enhances reactivity

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